molecular formula C14H22O2 B14376482 [2-(Methoxymethoxy)hexan-2-yl]benzene CAS No. 89726-96-5

[2-(Methoxymethoxy)hexan-2-yl]benzene

Cat. No.: B14376482
CAS No.: 89726-96-5
M. Wt: 222.32 g/mol
InChI Key: IMXOPRGDPVCPLD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Methoxymethoxy)hexan-2-yl]benzene typically involves the reaction of benzene with a hexane derivative that contains a methoxymethoxy group. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and a temperature range of 0-50°C to ensure optimal yield and selectivity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions can further improve the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

[2-(Methoxymethoxy)hexan-2-yl]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Bromine (Br2) in the presence of iron (Fe) as a catalyst.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or nitrated benzene derivatives.

Scientific Research Applications

[2-(Methoxymethoxy)hexan-2-yl]benzene has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [2-(Methoxymethoxy)hexan-2-yl]benzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    [2-(Methoxymethoxy)hexan-2-yl]benzene: Unique due to its specific substitution pattern and functional groups.

    [2-(Methoxyethoxy)hexan-2-yl]benzene: Similar structure but with a different ether group.

    [2-(Ethoxymethoxy)hexan-2-yl]benzene: Another similar compound with a different ether group.

Uniqueness

This compound is unique due to its specific combination of a methoxymethoxy group and a hexane chain attached to a benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

89726-96-5

Molecular Formula

C14H22O2

Molecular Weight

222.32 g/mol

IUPAC Name

2-(methoxymethoxy)hexan-2-ylbenzene

InChI

InChI=1S/C14H22O2/c1-4-5-11-14(2,16-12-15-3)13-9-7-6-8-10-13/h6-10H,4-5,11-12H2,1-3H3

InChI Key

IMXOPRGDPVCPLD-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)(C1=CC=CC=C1)OCOC

Origin of Product

United States

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